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Compound of Interest

Compound Name: Carisoprodol

Cat. No.: B1668446 Get Quote

Introduction

Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.

Accurate and reliable analytical methods are crucial for the quality control of Carisoprodol in
pharmaceutical formulations. This application note details a robust and validated stability-

indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for

the determination of Carisoprodol in bulk drug and tablet dosage forms. The method is simple,

sensitive, and specific, making it suitable for routine quality control analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Carisoprodol is
presented in the table below.
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Parameter Condition

Instrument
High-Performance Liquid Chromatography

(HPLC) system with UV detector

Column
Zorbax Eclipse plus C18 (250 x 4.6 mm; 5 µm

particle size)[1][2]

Mobile Phase
10 mM Potassium dihydrogen orthophosphate:

Methanol: Acetonitrile (60:20:20 v/v/v)[1][2]

Flow Rate 0.7 ml/min[1][2]

Detection Wavelength 240 nm[1][2]

Column Temperature 27±1 °C[1]

Injection Volume 10 µl[1]

Diluent Methanol and Acetonitrile (50:50 v/v)[1]

Method Validation Summary

The developed RP-HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines.[3] The validation parameters are summarized in the following

table.
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Validation Parameter Result

Linearity Range 1-30 µg/ml[1]

Correlation Coefficient (r²) 0.9995[1]

Accuracy (% Recovery) 98-102%[1]

Precision (% RSD) <2.0%[1]

Retention Time Approximately 2.907 min[1]

Specificity

The method is specific and stability-indicating,

as it can resolve Carisoprodol from its

degradation products under stress conditions

(acid, base, oxidative, and thermal stress).[1]

Experimental Protocols
1. Preparation of Mobile Phase

Prepare a 10 mM potassium dihydrogen orthophosphate solution by dissolving the

appropriate amount of the salt in HPLC grade water.

Mix the 10 mM potassium dihydrogen orthophosphate solution, methanol, and acetonitrile in

the ratio of 60:20:20 (v/v/v).

Filter the mobile phase through a 0.45 µm membrane filter.

Degas the mobile phase by sonicating for 15 minutes prior to use.[1]

2. Preparation of Standard Solutions

Standard Stock Solution (1 mg/ml): Accurately weigh 100 mg of Carisoprodol reference

standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with the

diluent (Methanol: Acetonitrile, 50:50 v/v).[1]

Working Standard Solutions: Prepare a series of working standard solutions by appropriate

dilution of the stock solution with the diluent to achieve concentrations in the linearity range

of 1-30 µg/ml.[1]
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3. Preparation of Sample Solution (from Tablets)

Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

Accurately weigh a portion of the powder equivalent to a specific amount of Carisoprodol
and transfer it to a suitable volumetric flask.

Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution

of Carisoprodol.

Dilute to the final volume with the diluent and mix well.

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Analysis

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject 10 µl of the standard and sample solutions into the chromatograph.

Record the chromatograms and measure the peak area for Carisoprodol.

The retention time for Carisoprodol is expected to be approximately 2.907 minutes.[1]

5. Calculation

The amount of Carisoprodol in the pharmaceutical formulation can be calculated using the

peak areas obtained from the standard and sample solutions.

Experimental Workflow
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Caption: Experimental workflow for the RP-HPLC analysis of Carisoprodol.

Stress Degradation Studies
To confirm the stability-indicating nature of the method, forced degradation studies can be

performed on the Carisoprodol bulk drug.[1]

Acid Degradation: Treat the drug with 5N HCl.[1]

Base Degradation: Treat the drug with a suitable concentration of a base.

Oxidative Degradation: Treat the drug with a solution of hydrogen peroxide.

Thermal Degradation: Expose the solid drug to dry heat.

The degradation samples should be diluted to a suitable concentration and analyzed using the

developed HPLC method to ensure that the degradation product peaks are well-resolved from

the parent Carisoprodol peak.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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